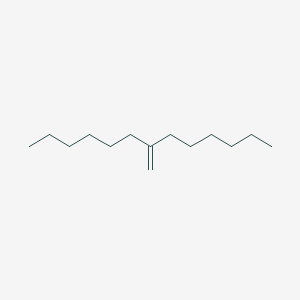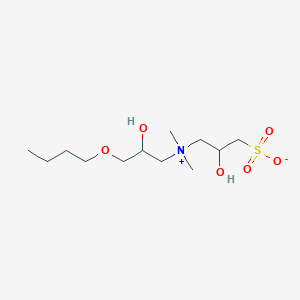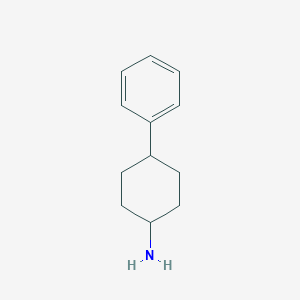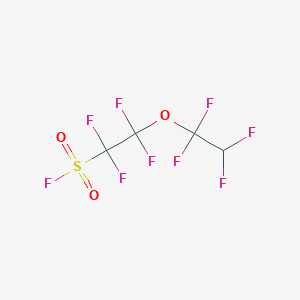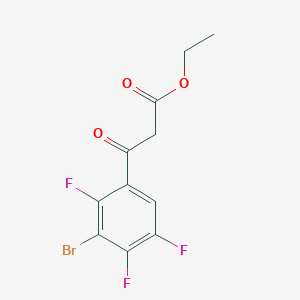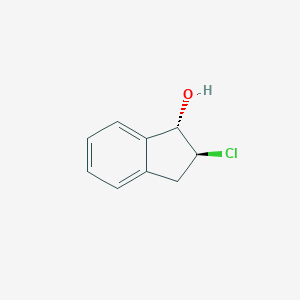
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a chiral molecule with a molecular formula of C9H9ClO and a molecular weight of 170.62 g/mol.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is not well understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors, in the body. The exact molecular targets and mechanisms of action of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol are currently under investigation.
Effets Biochimiques Et Physiologiques
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. In vivo studies have shown that (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is its high enantioselectivity, which makes it a valuable chiral building block for the synthesis of other chiral compounds. Another advantage is its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. However, one of the limitations of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research on (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to explore the potential applications of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol in other fields, such as agriculture and environmental science. Additionally, future research could focus on developing new synthesis methods for (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis method of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol involves the reaction of 2-chloroacetaldehyde with cyclohexenone in the presence of a chiral catalyst. The chiral catalyst used in this reaction is usually a chiral ligand, such as BINAP, which helps to control the stereochemistry of the product. The reaction proceeds via a Michael addition followed by an intramolecular aldol reaction, resulting in the formation of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol with high enantioselectivity.
Applications De Recherche Scientifique
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been used as a chiral building block for the synthesis of other chiral compounds. In material science, this compound has been used as a precursor for the synthesis of various functional materials, such as liquid crystals and polymers.
Propriétés
Numéro CAS |
19598-10-8 |
|---|---|
Nom du produit |
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol |
Formule moléculaire |
C9H9ClO |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
(1S,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m0/s1 |
Clé InChI |
SKUCQUAQEKVSAQ-IUCAKERBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](C2=CC=CC=C21)O)Cl |
SMILES |
C1C(C(C2=CC=CC=C21)O)Cl |
SMILES canonique |
C1C(C(C2=CC=CC=C21)O)Cl |
Synonymes |
1-HYDROXY-2-CHLOROINDANE, TRANS ISOMER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



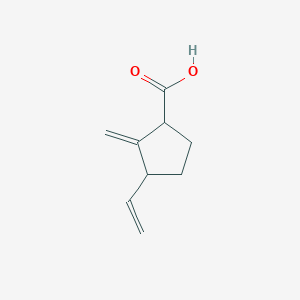

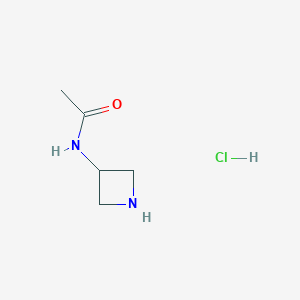
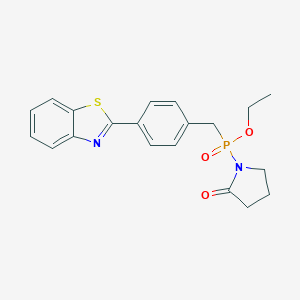
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
